Benzofuran-3-boronic Acid
Overview
Description
Benzofuran-3-boronic acid is an organic compound with the molecular formula C8H7BO3. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring. The boronic acid group attached at the 3-position of the benzofuran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzofuran-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs Suzuki-Miyaura coupling reactions. This method involves the coupling of benzofuran derivatives with boronic acid derivatives in the presence of a palladium catalyst. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-ol.
Substitution: Various substituted benzofuran derivatives depending on the reactants used
Scientific Research Applications
Benzofuran-3-boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and anticancer properties
Medicine: Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of benzofuran-3-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound’s biological activity is often attributed to its ability to interfere with cellular processes by targeting specific enzymes or receptors .
Comparison with Similar Compounds
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: An isomer with oxygen in the adjacent position.
Uniqueness: Benzofuran-3-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in various fields, particularly in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-benzofuran-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGYZQSDFQVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634155 | |
Record name | 1-Benzofuran-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-83-4 | |
Record name | 1-Benzofuran-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-3-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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